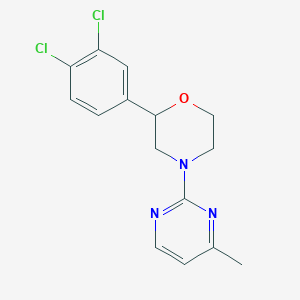![molecular formula C17H25N3O5 B5402375 2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5402375.png)
2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as DPA-714 and is a member of the piperazine family of compounds. DPA-714 has been shown to have potential as a radioligand for imaging neuroinflammation, as well as for the treatment of various diseases.
作用机制
DPA-714 binds to the translocator protein (TSPO), which is expressed on the outer mitochondrial membrane of cells. TSPO is involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been shown to bind to TSPO with high affinity, and is therefore a promising radioligand for imaging neuroinflammation.
Biochemical and Physiological Effects
DPA-714 has been shown to have a variety of biochemical and physiological effects. In addition to its potential as a radioligand for imaging neuroinflammation, DPA-714 has also been studied for its potential as a therapeutic agent for various diseases. DPA-714 has been shown to have anti-inflammatory and neuroprotective effects in animal models of Alzheimer's disease, multiple sclerosis, and traumatic brain injury.
实验室实验的优点和局限性
One of the main advantages of using DPA-714 as a radioligand for imaging neuroinflammation is its high affinity for TSPO. This allows for the detection of even low levels of neuroinflammation, which can be difficult to detect using other imaging techniques. However, one limitation of using DPA-714 is its relatively short half-life, which can make it difficult to use for longitudinal studies.
未来方向
There are many potential future directions for research involving DPA-714. One area of interest is the development of new radioligands with longer half-lives, which would allow for more longitudinal studies. Another area of interest is the development of new therapeutic agents based on the structure of DPA-714, which could have potential applications in the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of DPA-714, and to identify any potential side effects or limitations of its use.
合成方法
DPA-714 can be synthesized through a multistep process, which involves the reaction of 2,3-dimethoxybenzaldehyde with piperazine and acetic anhydride to form the intermediate 2-[1-(2,3-dimethoxybenzyl)-3-acetylpiperazinyl]. This intermediate is then reacted with ethylene glycol and acetic acid to form the final product, 2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide.
科学研究应用
DPA-714 has been extensively studied for its potential as a radioligand for imaging neuroinflammation. Neuroinflammation is a process that occurs in response to injury or disease in the brain, and is characterized by the activation of immune cells and the release of inflammatory mediators. Imaging neuroinflammation can provide valuable insights into the pathophysiology of various neurological disorders, including Alzheimer's disease, multiple sclerosis, and Parkinson's disease.
属性
IUPAC Name |
2-[1-[(2,3-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-hydroxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-24-14-5-3-4-12(16(14)25-2)11-20-8-6-19-17(23)13(20)10-15(22)18-7-9-21/h3-5,13,21H,6-11H2,1-2H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHVHNVDNDXBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCNC(=O)C2CC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2E)-hex-2-en-1-yl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5402298.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5402311.png)
![N-[2-(2-chlorophenyl)-1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)vinyl]-4-methylbenzamide](/img/structure/B5402323.png)
![N,1-dimethyl-N-[(1-methyl-3-piperidinyl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5402326.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5402327.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5402337.png)
![1-allyl-4-[(4-ethoxyphenyl)acetyl]piperazine](/img/structure/B5402345.png)
![1-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5402352.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5402359.png)
![1-propyl-4-{[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]amino}-2-pyrrolidinone](/img/structure/B5402367.png)
![N-{3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B5402383.png)

![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5402394.png)